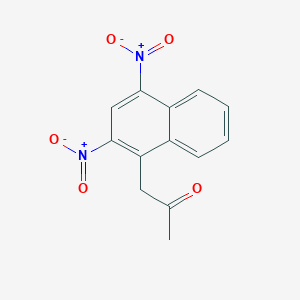
1-(2,4-Dinitronaphthalen-1-yl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,4-Dinitronaphthalen-1-yl)propan-2-one is an organic compound that features a naphthalene ring substituted with two nitro groups and a propanone moiety
Preparation Methods
The synthesis of 1-(2,4-Dinitronaphthalen-1-yl)propan-2-one typically involves the nitration of naphthalene followed by a Friedel-Crafts acylation reaction. The nitration process introduces nitro groups at the 2 and 4 positions of the naphthalene ring. This is usually achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting dinitronaphthalene is then subjected to Friedel-Crafts acylation using propanone in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity. These methods often include additional purification steps such as recrystallization or chromatography to obtain the desired compound in its pure form.
Chemical Reactions Analysis
1-(2,4-Dinitronaphthalen-1-yl)propan-2-one undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as tin(II) chloride.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing nature of the nitro groups, making the aromatic ring more susceptible to nucleophilic attack.
Oxidation: The propanone moiety can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, tin(II) chloride, potassium permanganate, and chromium trioxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(2,4-Dinitronaphthalen-1-yl)propan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals due to its stability and reactivity.
Mechanism of Action
The mechanism by which 1-(2,4-Dinitronaphthalen-1-yl)propan-2-one exerts its effects is primarily through its interactions with molecular targets in biological systems. The nitro groups can undergo redox reactions, generating reactive intermediates that can interact with cellular components. These interactions can lead to the modulation of various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
1-(2,4-Dinitronaphthalen-1-yl)propan-2-one can be compared with other similar compounds such as:
2,4-Dinitrophenol: This compound also contains nitro groups but differs in its overall structure and reactivity.
1-Naphthalen-2-yl-propan-1-one: This compound is structurally similar but lacks the nitro groups, resulting in different chemical properties and reactivity.
The uniqueness of this compound lies in its combination of a naphthalene ring with nitro groups and a propanone moiety, which imparts distinct chemical and biological properties.
Properties
CAS No. |
158812-04-5 |
|---|---|
Molecular Formula |
C13H10N2O5 |
Molecular Weight |
274.23 g/mol |
IUPAC Name |
1-(2,4-dinitronaphthalen-1-yl)propan-2-one |
InChI |
InChI=1S/C13H10N2O5/c1-8(16)6-11-9-4-2-3-5-10(9)12(14(17)18)7-13(11)15(19)20/h2-5,7H,6H2,1H3 |
InChI Key |
KCNFPLFQJJCWCP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=C(C=C(C2=CC=CC=C21)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


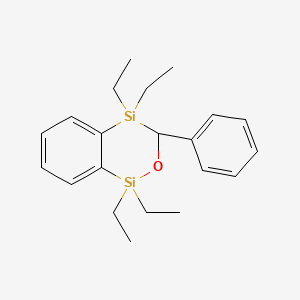
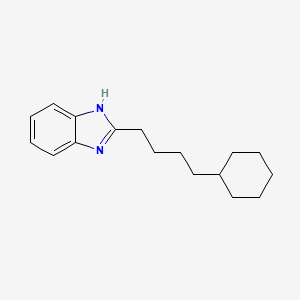
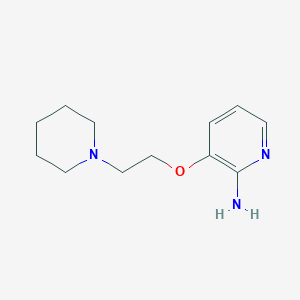
![2-[(2-Methoxyphenyl)methylidene]cyclopentan-1-one](/img/structure/B14266070.png)
![3-Methyl-1-propyl-2-oxa-6,10-dithiaspiro[4.5]decan-1-ol](/img/structure/B14266079.png)
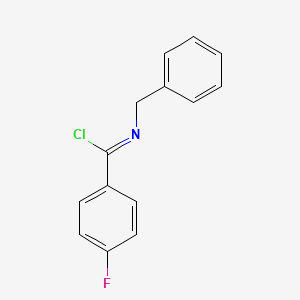
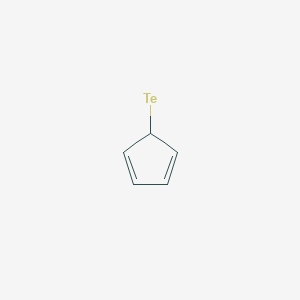
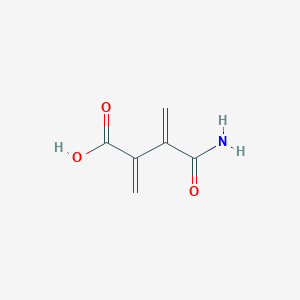
![2,2'-[1,2-Phenylenebis(methylenesulfanediyl)]diacetic acid](/img/structure/B14266091.png)
![3-[(tert-Butoxycarbonyl)sulfanyl]propanoic acid](/img/structure/B14266094.png)
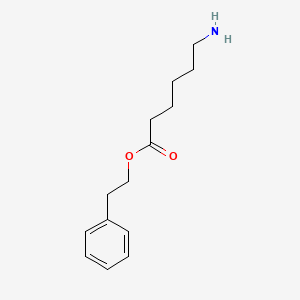
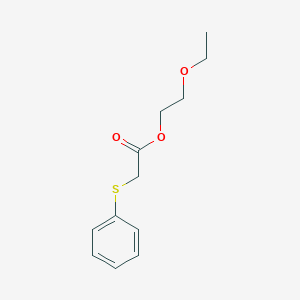
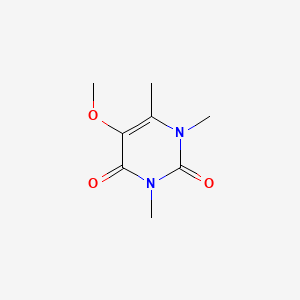
![4-[1-(4-Aminophenyl)-3,3,5-trimethylcyclohexyl]aniline](/img/structure/B14266124.png)
